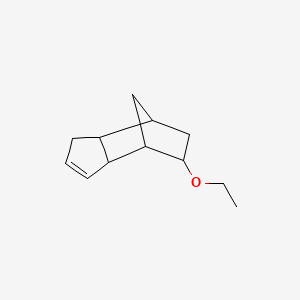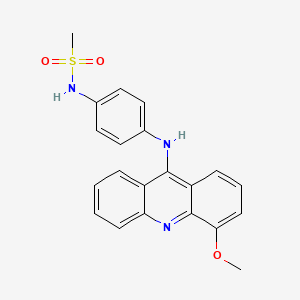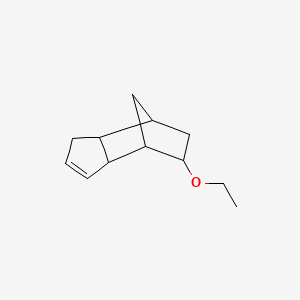
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide is a chemical compound with the molecular formula C13H16N2O. It is a benzamide derivative characterized by the presence of amino and cyclopropyl groups attached to the benzene ring.
Preparation Methods
The synthesis of 3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide typically involves the reaction of 2-(cyclopropylamino)benzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Scientific Research Applications
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide can be compared with other benzamide derivatives, such as:
3-amino-4-(cyclopropylamino)benzamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2,3-dimethoxybenzamide: Contains methoxy groups instead of amino groups, resulting in different chemical reactivity and applications.
3-acetoxy-2-methylbenzamide:
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-2-(cyclopropylamino)benzamide |
InChI |
InChI=1S/C13H17N3O/c14-11-3-1-2-10(12(11)15-8-4-5-8)13(17)16-9-6-7-9/h1-3,8-9,15H,4-7,14H2,(H,16,17) |
InChI Key |
UIZKJMCRIXKXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC=C2N)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


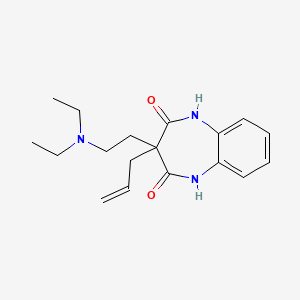
![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)
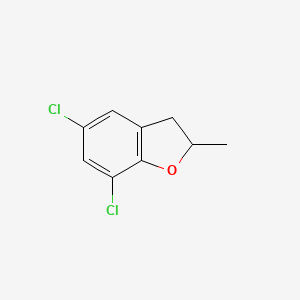
![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
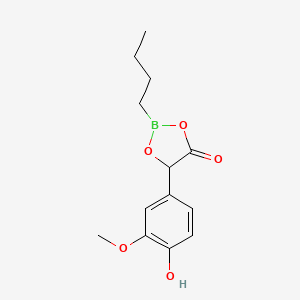
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)
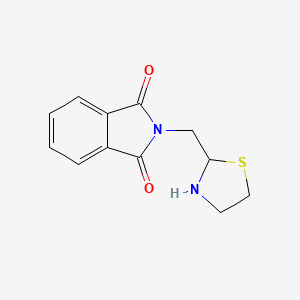
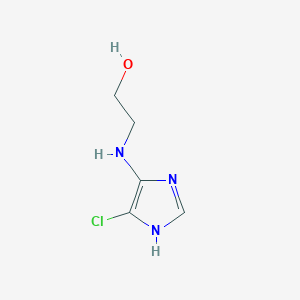

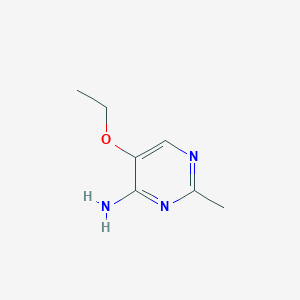
![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)
